molecular formula C12H13ClN4 B1479551 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2098069-90-8

2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No. B1479551
CAS RN: 2098069-90-8
M. Wt: 248.71 g/mol
InChI Key: ZQWMULWQRRMPBJ-UHFFFAOYSA-N
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Description

Pyrazine is a class of organic compounds characterized by a ring structure containing four atoms of carbon and two of nitrogen . The chloromethyl group is a functional group that contains a chlorine atom bonded to a methyl group, which can act as an electrophile in reactions.


Molecular Structure Analysis

The molecular structure of pyrazines consists of a six-membered ring with alternating carbon and nitrogen atoms . The chloromethyl and cyclopropylmethyl groups would be attached to the pyrazine ring at the 5 and 1 positions, respectively.


Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions. For instance, N-oxides of 2,5-dimethylpyrazine and their 3,6-disubstituted derivatives reacted with phosphorus oxychloride to produce various compounds substituted by chlorine .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine is involved in various synthetic and chemical reactions, contributing to the development of novel chemical entities with potential applications in different fields. For instance, pyrazoline and pyrazole derivatives, closely related to the compound , have been synthesized through reactions with hydrazines and characterized for their structural and functional properties. These synthetic pathways are crucial for creating compounds with potential medicinal and material science applications (Mikhed’kina et al., 2009).

Medicinal Chemistry

In medicinal chemistry, derivatives similar to 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine are synthesized for their potential therapeutic properties. For example, novel benzimidazole-pyrazoline hybrid molecules have been developed, demonstrating significant anti-diabetic potential through α-glucosidase inhibition activity. These findings are essential for the design and development of new therapeutic agents (Ibraheem et al., 2020).

Green Chemistry and Solvent-Free Synthesis

The synthesis of pyrazole derivatives, including those related to 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine, is being explored using green chemistry principles. Techniques such as solvent-free synthesis have been employed to generate pyrazole derivatives efficiently and environmentally friendly, highlighting the importance of sustainable practices in chemical synthesis (Al-Matar et al., 2010).

Antimicrobial and Biological Activities

Compounds structurally related to 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine have been evaluated for their antimicrobial activities. Research has shown that isoxazoline, pyrazolo[3,4-d]pyridazines, and other pyrazole derivatives exhibit antimicrobial properties, which could lead to new treatments for bacterial and fungal infections (Zaki et al., 2016).

properties

IUPAC Name

2-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-6-10-5-11(12-7-14-3-4-15-12)16-17(10)8-9-1-2-9/h3-5,7,9H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWMULWQRRMPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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